

physicochemical properties of 4,6-Dichloro-2-(2-pyridinyl)pyrimidine

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Compound of Interest

Compound Name:	4,6-Dichloro-2-(2-pyridinyl)pyrimidine
Cat. No.:	B162299

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An In-depth Technical Guide to **4,6-Dichloro-2-(2-pyridinyl)pyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-(2-pyridinyl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two chlorine atoms and a pyridinyl group. As a member of the dichloropyrimidine class, it serves as a highly versatile and valuable intermediate in organic synthesis, particularly within the field of medicinal chemistry. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids, and is prevalent in a wide range of pharmaceuticals.

The strategic placement of two reactive chlorine atoms at the 4 and 6 positions of the pyrimidine ring makes this compound an ideal precursor for developing libraries of novel molecules. These chloro groups act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups. This reactivity is frequently exploited in the synthesis of potential therapeutic agents, such as kinase inhibitors for oncology, by enabling the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in research and drug development.

Physicochemical Properties

The key physicochemical properties of **4,6-Dichloro-2-(2-pyridinyl)pyrimidine** (CAS No: 10235-65-1) are summarized below. These properties are essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	10235-65-1	[1] [2] [3]
Molecular Formula	C ₉ H ₅ Cl ₂ N ₃	[2] [4]
Molecular Weight	226.06 g/mol	[2] [4]
Appearance	White solid	[1]
Boiling Point	254.5 °C at 760 mmHg	[4]
Density	1.428 g/cm ³	[4]
Flash Point	132.361 °C	[4]
Melting Point	Data not available in searched literature.	
Solubility	Soluble in ethyl acetate. General solubility for similar compounds in organic solvents like methanol, chloroform, and DMF has been noted. [1] [5]	
pKa	Data not available in searched literature.	
LogP	Data not available in searched literature.	
Storage	Store in a cool, dark, and dry place.	[1]
IUPAC Name	4,6-dichloro-2-(pyridin-2-yl)pyrimidine	[2] [4]
SMILES	C1=CC(Cl)=NC(=N1)C1=CC=CC=N1	[2]
InChIKey	NBAPGMJZRHWJAA-UHFFFAOYSA-N	[2] [4]

Experimental Protocols

The following sections detail the common laboratory procedures for the synthesis, purification, and characterization of **4,6-Dichloro-2-(2-pyridinyl)pyrimidine**.

Synthesis Protocol

The compound is synthesized via chlorination of its corresponding dihydroxy-pyrimidine precursor.[\[1\]](#)

Starting Material: 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one Reagents: Phosphorus trichloride (POCl_3), Phosphorus pentachloride (PCl_5)

Procedure:

- To a 25 mL round-bottom flask, add 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(5H)-one (1.0 g, 5.29 mmol).[\[1\]](#)
- Sequentially add phosphorus pentachloride (1.10 g, 5.29 mmol) and phosphorus trichloride (4.82 mL, 52.9 mmol).[\[1\]](#)
- Heat the reaction mixture to 106 °C and allow it to reflux overnight.[\[1\]](#)
- After the reaction is complete (monitored by TLC), remove the excess solvent/reagent by evaporation under reduced pressure.[\[1\]](#)

Workup and Purification Protocol

- Neutralization: Carefully adjust the pH of the reaction residue to between 7 and 8 using a saturated aqueous solution of sodium bicarbonate.[\[1\]](#)
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase twice with ethyl acetate (2 x 40 mL).[\[1\]](#)
- Washing: Combine the organic layers and wash them sequentially with water (80 mL) and then with a saturated brine solution (80 mL).[\[1\]](#)
- Drying: Dry the organic layer over anhydrous sodium sulfate.[\[1\]](#)

- Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[1]
- Chromatography: Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (v/v = 8:1) eluent. This yields **4,6-Dichloro-2-(2-pyridinyl)pyrimidine** as a white solid (typical yield: 80%).[1]

Characterization

The identity and purity of the synthesized **4,6-Dichloro-2-(2-pyridinyl)pyrimidine** are confirmed using standard analytical techniques. The availability of spectral data is a key indicator of its characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
- Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.

Applications in Research and Drug Development

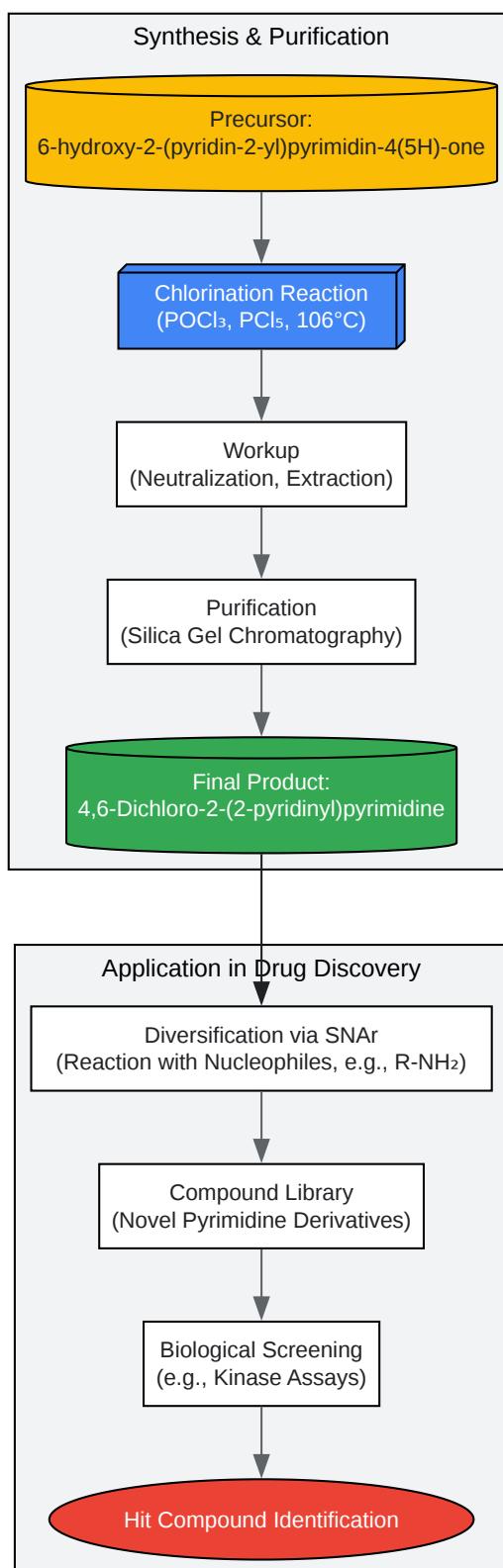
4,6-Dichloro-2-(2-pyridinyl)pyrimidine is a valuable building block for the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries. Its utility stems from the high reactivity of the two chlorine atoms.

- Versatile Chemical Intermediate: The chloro-substituents at the C4 and C6 positions are readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the divergent synthesis of a large number of derivatives from a single precursor.[6]
- Scaffold for Kinase Inhibitors: The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, a major class of drugs used in cancer therapy. The ability to functionalize

the 4 and 6 positions allows medicinal chemists to fine-tune the molecule's binding affinity and selectivity for specific kinase targets.

- **Drug Discovery Libraries:** Due to its reactivity, the compound is an ideal starting material for generating compound libraries for high-throughput screening. By reacting it with various amines or other nucleophiles, researchers can quickly produce a diverse set of molecules to test for biological activity against different diseases.

The general workflow for utilizing this compound in a drug discovery context is visualized below.



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Caption: Workflow of Synthesis and Application.

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